![molecular formula C13H12N2O B7628162 Benzamide,3-methyl-n-4-pyridinyl-](/img/structure/B7628162.png)
Benzamide,3-methyl-n-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,3-methyl-n-4-pyridinyl- is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of benzamide,3-methyl-n-4-pyridinyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and are known to play a role in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
Benzamide,3-methyl-n-4-pyridinyl- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using benzamide,3-methyl-n-4-pyridinyl- in lab experiments is its ability to selectively target certain enzymes, such as HDACs. This can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Future Directions
There are many potential future directions for research on benzamide,3-methyl-n-4-pyridinyl-. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential targets for the compound. Finally, improvements in the synthesis method could be made to make it easier to obtain pure samples of the compound for use in lab experiments.
Synthesis Methods
Benzamide,3-methyl-n-4-pyridinyl- can be synthesized using a variety of methods. One common method involves the reaction of 3-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to produce the final product.
Scientific Research Applications
Benzamide,3-methyl-n-4-pyridinyl- has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential drug target for the treatment of various diseases. For example, it has been shown to have potential as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-methyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-9H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSOUTDABWNWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.